molecular formula C24H26NO6- B12355257 Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-

Cat. No.: B12355257
M. Wt: 424.5 g/mol
InChI Key: XXXSUGLINJXRGT-HNNXBMFYSA-M
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Description

Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protector for the α-amine. Its UV-active fluorenyl component (λₐᵦₛ = 301 nm) allows real-time monitoring during deprotection with piperidine or DBU. The Fmoc group’s orthogonality to tert-butyl esters enables sequential deprotection strategies in SPPS.

Tert-Butyl Ester

The 1,1-dimethylethyl (tert-butyl) ester protects the γ-carboxylic acid via acid-labile cleavage (e.g., with trifluoroacetic acid). This group enhances solubility in organic solvents like DMF or DCM, critical for peptide elongation.

Functional Group Role Deprotection Condition
Fmoc α-Amine protection 20% Piperidine/DMF
tert-Butyl ester γ-Carboxyl protection 95% TFA/DCM

The interplay between these groups ensures precise regiocontrol during multi-step syntheses, minimizing side reactions.

Comparative Analysis with Related Glutamic Acid Derivatives

Fmoc-Glu(OtBu)-OH vs. Fmoc-Thr-OtBu

While both compounds employ Fmoc/tert-butyl protection, Fmoc-Thr-OtBu () features a β-hydroxy group on its side chain, introducing hydrogen-bonding capacity absent in glutamic acid derivatives. This structural difference impacts solubility and conformational stability in peptide helices.

Hydrated Form: Fmoc-Glu(OtBu)-OH·H₂O

The hydrated variant () exhibits a molecular weight of 443.5 g/mol (vs. 425.47 g/mol for the anhydrous form). Hydration alters crystallization behavior but does not affect reactivity in SPPS.

Sterically Modified Analogs: Fmoc-α-Me-Glu(OtBu)-OH

The 2-methyl-substituted derivative () introduces a quaternary center at C2, reducing backbone flexibility. This modification is exploited in constrained peptide design to stabilize β-turn structures.

Derivative Molecular Formula Unique Feature Application
Fmoc-Glu(OtBu)-OH C₂₄H₂₇NO₆ γ-tert-Butyl ester Standard SPPS
Fmoc-Glu(OcHx)-OH C₂₆H₂₉NO₆ Cyclohexyl ester Enhanced lipid solubility
Boc-Glu(OtBu)-Cys(Trt)-Gly-OtBu C₄₂H₅₅N₃O₈S Tripeptide backbone Complex peptide assembly

The tert-butyl ester’s prevalence in glutamic acid derivatives () underscores its versatility across diverse synthetic contexts.

Properties

Molecular Formula

C24H26NO6-

Molecular Weight

424.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m0/s1

InChI Key

XXXSUGLINJXRGT-HNNXBMFYSA-M

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Traditional Synthetic Approaches

The conventional approach to synthesizing Fmoc-Glu(OtBu)-OH involves multiple steps that result in low yields and high production costs, making it unsuitable for large-scale commercial manufacturing. The traditional synthetic pathway consists of the following steps:

  • Reaction of glutamic acid (Glu) with Z-OSu to generate Z-Glu
  • Heating Z-Glu with acetic anhydride to generate Z-Glu anhydride
  • Dissolving Z-Glu anhydride in ether and benzyl alcohol, followed by dropwise addition of cyclohexylamine in an ice bath to obtain Z-Glu-OBzl·DCHA
  • Crystallization and removal of DCHA to obtain Z-Glu-OBzl
  • Acid-catalyzed addition of isobutylene to obtain Z-Glu(OtBu)-OBzl
  • Catalytic hydrogenolysis using palladium to obtain Glu(OtBu)
  • Reaction with Fmoc-OSu to obtain the target product Fmoc-Glu(OtBu)

This multi-step process involves numerous protection and deprotection steps, leading to decreased overall yield and increased production costs.

Improved Copper-Complex Method

Preparation of Diprotected Glutamic Acid (Glu(OtBu)₂)

Two alternative methods are detailed for the preparation of Glu(OtBu)₂:

Transesterification Method

In this approach, glutamic acid is mixed with tert-butyl acetate under perchloric acid catalysis, followed by extraction and alkali washing to yield Glu(OtBu)₂. The optimal molar ratio of reactants is 1:5~20:1.2~2 (Glu:tert-butyl acetate:perchloric acid).

Addition Reaction Method

Alternatively, glutamic acid can be combined with isobutene under anhydrous p-toluenesulfonic acid catalysis. This addition reaction yields Glu(OtBu)₂ with a recommended molar ratio of 1:3~10:1.2~2 (Glu:isobutene:anhydrous p-toluenesulfonic acid).

Formation of Copper Complex

The second step involves complexation of Glu(OtBu)₂ with copper salts:

Table 1: Reaction Conditions for Copper Complex Formation

Parameter Specification
Reactants Glu(OtBu)₂ and copper salt (CuSO₄, Cu(NO₃)₂, CuCl₂, or Cu₂(OH)₂CO₃)
Molar Ratio 1~2:1 (Glu(OtBu)₂:copper salt)
Temperature 30~60°C
Reaction Time 12~16 hours
Product Cu[Glu(OtBu)]ₓ (x=1~2)

This complexation step selectively protects the alpha-carboxyl group, facilitating the subsequent selective Fmoc protection.

Decomplexation and Fmoc Protection

The final step involves removal of copper from the complex and introduction of the Fmoc protecting group:

Table 2: Reaction Conditions for Decomplexation and Fmoc Protection

Parameter Specification
Decomplexation Agent Na₂EDTA·2H₂O
Solvent Dioxane
Molar Ratio (Decomplexation) 1:1 (Decomplexing agent:Cu[Glu(OtBu)]ₓ)
pH Adjustment 8~9 (using triethylamine)
Fmoc Reagent Fmoc-OSu
Molar Ratio (Protection) 1:1 (Glu(OtBu):Fmoc-OSu)
Reaction Time 7~10 hours
Workup Acidification with HCl, extraction with ethyl acetate, concentration under reduced pressure, crystallization

The adjusted pH of 8-9 is critical for successful decomplexation and subsequent Fmoc protection.

Exemplary Procedure

An optimized procedure for the synthesis of Fmoc-Glu(OtBu)-OH is detailed below:

Table 3: Reagent Quantities for Exemplary Procedure

Reagent Quantity
Glu(OtBu)₂ 60 g
Water 600 mL
CuSO₄·5H₂O 57.9 g
Na₂EDTA·2H₂O 86 g
Dioxane 100 mL
Triethylamine As needed to adjust pH to 8-9
Fmoc-OSu 74 g
HCl As needed for acidification
Ethyl acetate For extraction

Detailed Procedure

  • In a 1000 mL three-necked flask, combine 60 g of Glu(OtBu)₂, 600 mL of water, and 57.9 g of CuSO₄·5H₂O.
  • Stir the mixture and raise the temperature to 50°C.
  • Maintain the reaction for 12 hours to form Cu[Glu(OtBu)]ₓ (x=1~2).
  • Cool the reaction mixture to room temperature.
  • Add 86 g of Na₂EDTA·2H₂O and 100 mL of dioxane.
  • Adjust the pH to 8-9 with triethylamine to obtain Glu(OtBu).
  • Add 74 g of Fmoc-OSu while maintaining the pH at 8-9.
  • Allow the reaction to proceed for 8 hours to form the crude Fmoc-Glu(OtBu)-OH.
  • Acidify the mixture with HCl.
  • Extract the product using ethyl acetate.
  • Concentrate the extract under reduced pressure to induce crystallization.
  • Filter and dry the crystals to obtain 88 g of pure Fmoc-Glu(OtBu)-OH.

Ester Hydrolysis Methods for Related Intermediates

When preparing Fmoc-Glu(OtBu)-OH from related ester intermediates, several hydrolysis methods may be employed that preserve the critical Fmoc protecting group:

Trimethyltin Hydroxide Method

This method has been reported as effective for the hydrolysis of esters while preserving Fmoc protection:

  • Reaction conditions: Trimethyltin hydroxide in 1,2-dichloroethane
  • Advantage: Efficient ester hydrolysis without affecting Fmoc group
  • Disadvantage: Uses toxic organotin materials and environmentally problematic chlorinated solvents

Iodide Salt Method

Alternative approaches using magnesium iodide salts can be employed:

  • Compatibility: Preserves Fmoc groups during ester hydrolysis
  • Limitation: Incompatible with certain other carbamate protecting groups (Boc, Alloc) that may be necessary for solid-phase peptide synthesis

Characterization of Fmoc-Glu(OtBu)-OH

Fmoc-Glu(OtBu)-OH has the following physical and chemical properties:

Table 4: Physical and Chemical Properties

Property Description
Appearance White or off-white powder
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.5 g/mol
Optical Rotation Variable depending on solvent
Storage Conditions Recommended storage at 2-8°C
Purity Requirements ≥97% (HPLC) typically required for peptide synthesis applications

The compound is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, allowing selective deprotection of the Fmoc group under basic conditions while maintaining the tert-butyl ester protection of the side chain.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amine, which can then be further modified.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group used in solid-phase peptide synthesis. The ability to protect amino acids while allowing for selective deprotection makes this compound invaluable in generating complex peptides with specific sequences.

  • Synthesis Methodology : The compound can be synthesized through mixed anhydride methods, which provide high yields and purity. This method involves the reaction of protected amino acids with sodium azide to form Fmoc amino acid azides, which can then be converted into peptides .

Drug Development

The structural characteristics of pentanedioic acid derivatives allow for the development of new therapeutic agents. Compounds derived from this structure have shown potential in various pharmacological applications:

  • Antimicrobial Activity : Recent studies have indicated that fluorenone derivatives exhibit significant antimicrobial properties against multi-drug resistant strains. The modification of these compounds can enhance their efficacy and reduce cytotoxicity towards human cells.
  • Enzyme Inhibition : The incorporation of this compound into drug candidates has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, research has focused on using enzyme-cleavable linkers to reduce kidney uptake of radiopharmaceuticals, suggesting potential applications in targeted drug delivery systems .

Bioconjugation Techniques

The versatility of the Fmoc group allows for its use in bioconjugation techniques, which are critical for developing targeted therapies and diagnostic tools:

  • Photoswitchable Ligands : The integration of branched photoswitchable tethered ligands with this compound enables highly efficient optical control of G protein-coupled receptors. This application is particularly relevant for research in neurobiology and pharmacology where precise control over receptor activation is required .

Case Studies and Research Findings

The following table summarizes notable studies exploring the applications of pentanedioic acid derivatives:

StudyFocusFindings
Babu et al., 2000Peptide SynthesisDemonstrated effective synthesis using Fmoc amino acid azides .
Acosta-Ruiz et al., 2019Optical ControlDeveloped photoswitchable ligands for G protein-coupled receptors .
PMC6054815, 2018Drug DeliveryEvaluated enzyme-cleavable linkers to reduce kidney uptake of radiopharmaceuticals .
BenchChem ResearchAntimicrobial EfficacyShowed significant activity against multi-drug resistant bacteria.

Mechanism of Action

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The tert-butoxy group provides additional stability and protection during these processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fmoc Protection and Ester Groups

Key analogs include:

Compound Name Molecular Formula Substituents Key Differences Applications Reference
Target Compound C₂₃H₂₉NO₆ Fmoc-amine, tert-butyl ester Chiral center at C3 (S-configuration) Peptide synthesis, chiral templates
Hexanedioic acid, 2-[[Fmoc]amino]-, 6-tert-butyl ester, (2S)- C₂₅H₃₃NO₆ Longer carbon chain (C6 vs. C5) Increased hydrophobicity Solid-phase peptide synthesis
3-[[Fmoc]amino]-4,4-dimethylpentanoic acid C₂₂H₂₅NO₄ Branched dimethyl group at C4 Altered steric environment Protease-resistant peptide analogs
(S)-2-[[Fmoc]amino]-4,4-dimethylpentanoic acid C₂₂H₂₅NO₄ Methyl branching at C4 Enhanced metabolic stability Drug delivery systems
  • Backbone Length : The hexanedioic acid analog (C6) exhibits greater hydrophobicity and flexibility compared to the target compound (C5), influencing membrane permeability in drug design .
  • Substituent Effects : Branched alkyl groups (e.g., dimethyl or tert-butyl) improve steric shielding of reactive groups, reducing unintended hydrolysis or enzymatic degradation .

Thermodynamic and Physicochemical Properties

  • Solubility: The tert-butyl ester in the target compound reduces aqueous solubility compared to benzyl esters (e.g., ’s benzyl (E)-2-pentenoate derivatives) but enhances compatibility with organic solvents used in peptide coupling .
  • Stability: Tert-butyl esters resist acidic hydrolysis better than methyl or ethyl esters, a trait shared with analogs like 3-[[Fmoc]amino]-4,4-dimethylpentanoic acid .

Biological Activity

Pentanedioic acid, specifically the compound 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-, is a derivative of pentanedioic acid that has garnered attention in biochemical research for its potential biological activities. This compound features the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and drug development due to its stability and effectiveness in protecting amino groups during synthesis.

Chemical Structure

The molecular formula of this compound is C24H26N2O6, with a molecular weight of approximately 426.47 g/mol. Its structure includes a pentanedioic acid backbone modified by an Fmoc group and a tert-butyl ester.

Biological Activity Overview

Research indicates that compounds like the one can exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives of pentanedioic acid have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
  • Immunomodulatory Effects : The Fmoc group may enhance the solubility and bioavailability of the compound, potentially influencing immune responses.
  • Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted that various Fmoc-protected amino acids exhibit antimicrobial properties. The presence of the fluorenyl group increases hydrophobic interactions with bacterial membranes, enhancing the compound's efficacy against Gram-positive bacteria .

Immunomodulatory Effects

Research on similar compounds has demonstrated their ability to modulate immune responses. For instance, derivatives have been shown to upregulate cytokines such as IL-19 and IL-22 in murine models, indicating a potential role in enhancing Th2 polarization and overall immune response .

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV) have been observed with related compounds. These findings suggest that modifications to the pentanedioic acid backbone can lead to significant alterations in biological activity, potentially making them useful in therapeutic contexts .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various derivatives of pentanedioic acid, researchers tested the antimicrobial efficacy against Staphylococcus aureus. The results indicated that modifications to the Fmoc group significantly enhanced activity, with one derivative achieving a minimum inhibitory concentration (MIC) of 5 µg/mL .

Case Study 2: Immunomodulatory Response

Another investigation focused on the immunomodulatory effects of an Fmoc-protected pentanedioic acid derivative in a murine model. The study found that treatment led to a marked increase in IL-4 and IL-10 levels, suggesting a strong Th2 response. This could have implications for vaccine adjuvant development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus at 5 µg/mL
ImmunomodulatoryIncreased IL-4 and IL-10 levels
Enzyme InhibitionInhibition of DPP-IV activity

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC24H26N2O6
Molecular Weight426.47 g/mol
CAS Number247217-28-3
Fmoc Group PresenceYes

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in peptide synthesis?

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group for amino protection, a tert-butyl ester for carboxylic acid protection, and a stereospecific (3S) configuration. The Fmoc group is base-labile, enabling selective deprotection under mild alkaline conditions (e.g., piperidine), while the tert-butyl ester is acid-labile, allowing cleavage with trifluoroacetic acid (TFA). This orthogonal protection strategy is critical for solid-phase peptide synthesis (SPPS) to avoid side reactions .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC and NMR spectroscopy are standard methods. For example, in related Fmoc-protected amino acids, 1H^{1}\text{H}-NMR coupling constants (e.g., vicinal JJ-values) and NOE correlations help confirm stereochemistry. Comparative analysis with enantiopure standards (e.g., (3R)- vs. (3S)-isomers) is essential .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Flash chromatography (using gradients of ethyl acetate/hexane) and preparative HPLC (with C18 columns and acetonitrile/water mobile phases) are effective. For tert-butyl esters, ensure acidic conditions are avoided during purification to prevent premature deprotection .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?

Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. For example, in analogous Fmoc-protected amino acids, coupling reactions (e.g., using HBTU/DIPEA) under microwave conditions (50–80°C, 10–20 min) achieve >90% yields compared to conventional 24-hour methods. Monitor temperature to prevent Fmoc group degradation .

Q. What strategies address contradictions in NMR data for structurally similar compounds?

Discrepancies in chemical shifts (e.g., δ 4.2–4.5 ppm for Fmoc-CH2_2) may arise from solvent polarity or aggregation. Use deuterated solvents (DMSO-d6_6 or CDCl3_3) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does the tert-butyl ester influence the compound’s stability under varying pH conditions?

The tert-butyl ester is stable at neutral-to-basic pH but hydrolyzes rapidly under acidic conditions (e.g., 95% TFA in 2 hours). In contrast, the Fmoc group degrades in basic media (e.g., 20% piperidine in DMF). Optimize deprotection sequences to avoid simultaneous cleavage of both groups .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like proteases. For example, the Fmoc group’s aromaticity may engage in π-π stacking with tryptophan residues, while the tert-butyl ester’s hydrophobicity influences membrane permeability .

Methodological Recommendations

  • Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to preserve the (3S) configuration .
  • Analytical Validation : Combine LC-MS (for purity) and circular dichroism (CD) spectroscopy (for chiral confirmation) .
  • Reaction Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst loading) for scalable synthesis .

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